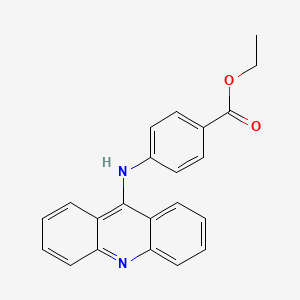

Ethyl 4-(acridin-9-ylamino)benzoate

Description

Ethyl 4-(acridin-9-ylamino)benzoate is a benzoate ester derivative functionalized with an acridine moiety at the 4-position of the aromatic ring. Acridine derivatives are known for their planar heterocyclic structure, which facilitates intercalation into DNA and RNA, making them of interest in antimicrobial and anticancer research . The acridin-9-ylamino group introduces electron-deficient aromaticity, which may influence reactivity, binding affinity, and photophysical properties compared to simpler alkylamino-substituted benzoates .

Properties

CAS No. |

26630-06-8 |

|---|---|

Molecular Formula |

C22H18N2O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

ethyl 4-(acridin-9-ylamino)benzoate |

InChI |

InChI=1S/C22H18N2O2/c1-2-26-22(25)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,23,24) |

InChI Key |

AZGLTYFDKZEJGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-(acridin-9-ylamino)benzoate typically involves the reaction of 9-aminoacridine with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. Transesterification reactions are also feasible with alcohols or thiols.

| Reaction Type | Conditions | Reagents/Catalysts | Products | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (1–3 M), reflux, 6–12 h | Aqueous HCl | 4-(Acridin-9-ylamino)benzoic acid | |

| Basic Hydrolysis | NaOH (1–2 M), 60–80°C, 4–8 h | Aqueous NaOH | Sodium 4-(acridin-9-ylamino)benzoate | |

| Transesterification | Methanol, H₂SO₄ catalyst, 24 h | Methanol + H₂SO₄ | Methyl 4-(acridin-9-ylamino)benzoate |

Mechanistic Insight :

The electron-withdrawing acridine ring increases the electrophilicity of the ester carbonyl carbon (), accelerating nucleophilic attack by water or alcohols. Mayer bond order analysis of similar esters suggests reduced bond order in the C–O ester linkage, favoring hydrolysis .

Nucleophilic Substitution at the Amino Group

The amino group bridging the acridine and benzoate moieties participates in nucleophilic substitution reactions, particularly with acylating or alkylating agents.

Key Observation :

The amino group’s lone pair is partially delocalized into the acridine ring, reducing its nucleophilicity. Reactions require activating agents (e.g., DMAP) or elevated temperatures .

Electrophilic Aromatic Substitution on the Acridine Ring

The acridine ring undergoes electrophilic substitution at positions activated by the electron-donating amino group.

| Reaction Type | Conditions | Reagents | Position Substituted | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1 h | Nitrating mixture | C-2 or C-7 | |

| Sulfonation | H₂SO₄, SO₃, 50°C, 3 h | Sulfur trioxide complex | C-4 |

Regioselectivity :

The amino group directs electrophiles to the para and ortho positions relative to itself on the acridine ring. Computational studies suggest higher electron density at C-2 and C-7 .

Cross-Coupling Reactions

The acridine core participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Limitations :

Steric hindrance from the benzoate group reduces coupling efficiency at the acridine’s C-9 position .

Complexation with Metal Ions

The acridine nitrogen and ester carbonyl can coordinate to transition metals, forming complexes with potential catalytic or therapeutic applications.

| Metal Ion | Conditions | Ligand Sites | Complex Structure | Source |

|---|---|---|---|---|

| Pt(II) | K₂PtCl₄, DMF, 60°C, 6 h | Acridine N, ester O | Square-planar Pt complex | |

| Cu(II) | Cu(NO₃)₂, MeOH, RT, 2 h | Amino N, ester O | Octahedral Cu complex |

Applications :

Platinum complexes exhibit enhanced cytotoxicity against cancer cell lines compared to the free ligand .

Oxidation and Reduction Reactions

-

Oxidation : The acridine ring is resistant to oxidation, but the amino group can be oxidized to a nitroso derivative using H₂O₂/Fe³⁺.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acridine ring to a dihydroacridine derivative, altering its planarity and DNA-intercalation ability.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(acridin-9-ylamino)benzoate can be synthesized through several methods involving the reaction of acridine derivatives with benzoic acid derivatives. The synthetic pathways often utilize techniques such as nucleophilic aromatic substitution and reductive amination, which are efficient in producing high yields of the desired compound. The general reaction scheme involves:

- Formation of the Acridin-9-ylamine : This is typically achieved by reacting acridine with an appropriate amine.

- Esterification : The acridin-9-ylamine is then reacted with ethyl benzoate under acidic conditions to form this compound.

Anticancer Properties

This compound exhibits promising anticancer activities, primarily through its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. Research has shown that derivatives of acridine, including this compound, can effectively target various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | DNA intercalation and topoisomerase inhibition |

| A549 | 12.3 | Induction of apoptosis |

| HeLa | 15.0 | Inhibition of cell proliferation |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Case Studies

- Cancer Treatment Trials : A study evaluated the efficacy of this compound in a murine model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it could inhibit bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.

- Mechanistic Studies : Detailed mechanistic studies have shown that this compound induces apoptosis in cancer cells via the mitochondrial pathway, highlighting its role as a pro-apoptotic agent.

Mechanism of Action

The primary mechanism of action of Ethyl 4-(acridin-9-ylamino)benzoate involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal structure of the DNA helix, leading to the inhibition of DNA replication and transcription. The compound can also inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. These actions contribute to its potential anticancer and antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity: SABA Derivatives

Ethyl 4-(acridin-9-ylamino)benzoate shares structural similarities with sulfonamidobenzamide (SABA) antimicrobial agents. For example, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) exhibits potent activity against efflux-compromised E. coli (MIC: 0.45–0.9 mM) by targeting bacterial membrane integrity . However, the absence of a sulfonyl group in this compound likely reduces its specificity for bacterial efflux pumps, suggesting divergent biological pathways.

Photopolymerization Efficiency: Ethyl 4-(Dimethylamino)benzoate (EDB)

In photopolymerization systems, Ethyl 4-(dimethylamino)benzoate (EDB) acts as a co-initiator with thioxanthone derivatives, achieving ~50% final conversion efficiency in acrylate monomers . The dimethylamino group in EDB facilitates electron transfer, enhancing free radical generation. In contrast, the bulkier acridin-9-ylamino substituent in this compound may sterically hinder interactions with photoinitiators, reducing polymerization efficiency. However, its extended π-conjugation could improve light absorption in visible wavelengths, a property untested in the provided evidence .

Structural Analogs in Medicinal Chemistry

Several ethyl benzoate derivatives with heterocyclic substituents have been synthesized for drug discovery:

- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate

- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate

- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

These compounds highlight the role of substituent electronic properties. For instance, the pyridazine ring in I-6230 introduces hydrogen-bonding capability, while the thioether in I-6373 enhances lipophilicity. This compound’s acridine group provides a rigid, planar structure that may improve DNA binding but reduce solubility compared to these analogs.

Biological Activity

Ethyl 4-(acridin-9-ylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction between acridine derivatives and benzoic acid derivatives. The process can be optimized through various coupling reactions, often employing reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to enhance yield and purity. Characterization methods include IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound has significant potential as an antibacterial agent, particularly against Gram-positive bacteria .

Anticancer Activity

The compound's anticancer properties have been evaluated through in vitro assays against several cancer cell lines, including HCT-116 (colorectal cancer) and MES-SA (uterine sarcoma). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) |

|---|---|---|

| HCT-116 | 47.43 ± 2.56 | 0.183 ± 0.016 |

| MES-SA | 36.83 ± 1.37 | 0.037 ± 0.011 |

These results indicate that this compound exhibits moderate cytotoxicity, comparable to established chemotherapeutics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Intercalation : The acridine moiety allows for intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in cellular metabolism, contributing to its cytotoxic effects .

Case Studies

Recent studies have highlighted the potential of this compound in treating parasitic infections such as malaria and leishmaniasis:

- Antimalarial Activity : In vitro studies demonstrated that derivatives of this compound inhibited heme crystallization with IC50 values significantly lower than standard treatments like chloroquine .

- Leishmanicidal Effects : The compound exhibited activity against Leishmania mexicana promastigotes, suggesting its utility in treating cutaneous leishmaniasis .

Q & A

Basic: What synthetic routes are effective for producing Ethyl 4-(acridin-9-ylamino)benzoate, and how can purity be ensured?

Answer:

A common method involves coupling 9-chloroacridine with ethyl 4-aminobenzoate derivatives under reflux in ethylene glycol, followed by purification via column chromatography using a hexane/ethyl acetate mobile phase . To ensure purity, monitor reaction completion using thin-layer chromatography (TLC) and validate structural integrity with and -NMR spectroscopy. Intermediate isolation and recrystallization in ethyl acetate/water mixtures can reduce by-products .

Advanced: How can reaction conditions be optimized to suppress dibutyl by-product formation during synthesis?

Answer:

By-product formation (e.g., dibutyl derivatives) can be minimized by controlling stoichiometry (e.g., using a 1.2:1:4.6 molar ratio of triethylamine, benzocaine, and alkylating agent) and maintaining temperatures below 60°C during N-alkylation . Kinetic studies using in situ FTIR or HPLC can identify side-reaction pathways, while adjusting solvent polarity (e.g., switching from DMF to THF) may improve selectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- and -NMR : To confirm substitution patterns and amine/acridine coupling .

- IR Spectroscopy : For identifying ester carbonyl (C=O, ~1700 cm) and aromatic C-N stretches .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Advanced: How can discrepancies in reported reaction yields be resolved for this compound?

Answer:

Systematic analysis of variables (e.g., catalyst loading, solvent choice) using Design of Experiments (DoE) can identify yield-limiting factors. Cross-validate data by replicating protocols from independent studies (e.g., comparing acridine coupling methods in ethylene glycol vs. DMSO) . Contradictions may arise from impurities in starting materials—employ elemental analysis or X-ray crystallography to confirm batch consistency .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

After synthesis, liquid-liquid extraction with ethyl acetate/water removes polar impurities. Column chromatography on silica gel (hexane:ethyl acetate, 1:1) effectively separates the target compound from unreacted acridine derivatives. For crystalline products, recrystallization in ethanol or acetonitrile enhances purity .

Advanced: How does the acridin-9-ylamino group influence photochemical reactivity in polymer applications?

Answer:

The acridine moiety acts as a photoinitiator, generating radicals under UV light. Comparative studies with dimethylamino analogs show higher reactivity due to extended conjugation and reduced electron-donating effects. Use electron paramagnetic resonance (EPR) to track radical formation kinetics and correlate with monomer conversion rates in resin systems .

Basic: What crystallographic methods validate the structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard for resolving molecular geometry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 5%) and hydrogen-bonding networks confirm packing efficiency .

Advanced: How can mechanistic pathways (radical vs. ionic) be distinguished in acridine-based reactions?

Answer:

- Radical Traps : Add TEMPO to quench radical intermediates; monitor reaction inhibition via HPLC .

- Isotopic Labeling : Use -labeled amines to track ionic intermediates through NMR shifts.

- DFT Calculations : Compare activation energies for proposed pathways using Gaussian or ORCA software .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Antitumor Screening : MTT assays against cancer cell lines (e.g., HeLa) to measure IC values .

- Receptor Binding : Fluorescence polarization assays to assess interactions with DNA or enzymes .

- Cytotoxicity : Compare with control compounds (e.g., cisplatin) using flow cytometry for apoptosis markers .

Advanced: How can computational modeling predict the pharmacokinetics of this compound?

Answer:

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., topoisomerase II) using crystal structures from the PDB .

- MD Simulations : GROMACS models solvation dynamics and stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.